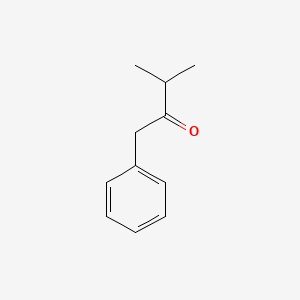

3-Methyl-1-phenyl-2-butanone

描述

The exact mass of the compound Benzyl isopropyl ketone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406926. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-methyl-1-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATIMOAGKJEVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183129 | |

| Record name | Benzyl isopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2893-05-2 | |

| Record name | 3-Methyl-1-phenyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2893-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl isopropyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl isopropyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl isopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ISOPROPYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81804S3MKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyl-1-phenyl-2-butanone (CAS: 2893-05-2) for Advanced Research Applications

This document provides a comprehensive technical overview of 3-Methyl-1-phenyl-2-butanone, a versatile ketone that serves as a crucial intermediate in pharmaceutical synthesis and the flavor and fragrance industry.[1][2][3] Identified by its CAS number 2893-05-2, this compound, also known as Benzyl Isopropyl Ketone, possesses a unique structural arrangement that makes it a valuable building block for more complex molecules.[4][5] This guide delves into its core physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, details modern analytical techniques for quality control, and provides essential safety protocols for laboratory handling. The information herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.

Section 1: Core Molecular & Physicochemical Profile

A foundational understanding of a compound's properties is paramount for its effective application in experimental design. The molecular identifiers and physicochemical characteristics of this compound are summarized below.

1.1: Key Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 2893-05-2 | [1][4][6][7] |

| Molecular Formula | C₁₁H₁₄O | [1][4][8] |

| Molecular Weight | 162.23 g/mol | [4][6][8] |

| IUPAC Name | 3-Methyl-1-phenylbutan-2-one | [8] |

| Common Synonyms | Benzyl isopropyl ketone, 1-Phenyl-3-methyl-2-butanone | [4][5][6][7] |

| EC Number | 220-765-6 | [1][7] |

| InChIKey | ZATIMOAGKJEVGN-UHFFFAOYSA-N | [8][9] |

| Canonical SMILES | CC(C)C(=O)CC1=CC=CC=C1 | [1][8][9] |

1.2: Physical and Chemical Properties

The physical state and solubility parameters are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/green clear liquid | [2][5][6] |

| Boiling Point | 237-240 °C (at 760 mmHg) | [1][6][10] |

| Density | 0.958 - 0.968 g/cm³ | [1][6][10] |

| Refractive Index | ~1.504 | [1][6][10] |

| Flash Point | 93.2 °C | [1] |

| Vapor Pressure | 0.0459 mmHg at 25 °C | [1][7] |

| Water Solubility | Not miscible | [1][6][8][10] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [1][2][6] |

1.3: Computed Molecular Descriptors

Computational descriptors offer insight into the molecule's behavior in biological systems and chromatographic separations.

| Descriptor | Value | Source(s) |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | [8] |

| Complexity | 143 | [1][8] |

Section 2: Synthesis and Mechanistic Rationale

The construction of this compound can be efficiently achieved via the acetoacetic ester synthesis, a classic and reliable method for preparing ketones.[11] This multi-step process leverages the high acidity of the α-protons of ethyl acetoacetate to perform sequential alkylations, followed by a final hydrolysis and decarboxylation sequence.

Workflow: Acetoacetic Ester Synthesis

Caption: Acetoacetic ester synthesis pathway for this compound.

Detailed Experimental Protocol

-

Step 1: Formation of the First Enolate.

-

Rationale: The α-protons of ethyl acetoacetate (pKa ≈ 11) are readily removed by a strong base. Sodium ethoxide (NaOEt) in anhydrous ethanol is the base of choice; using the conjugate base of the solvent prevents transesterification side reactions.

-

Procedure: To a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂), slowly add ethyl acetoacetate (1.0 eq) at 0 °C. Allow the reaction to stir for 1 hour to ensure complete enolate formation.

-

-

Step 2: First Alkylation (Isopropylation).

-

Rationale: The generated enolate acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction. Isopropyl bromide is a suitable electrophile.

-

Procedure: To the enolate solution, add isopropyl bromide (1.1 eq) dropwise, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir overnight.

-

-

Step 3: Second Alkylation (Benzylation).

-

Rationale: A second α-proton remains, which can be removed by another equivalent of base to form a new enolate, setting the stage for the second alkylation.

-

Procedure: Cool the reaction mixture to 0 °C and add a second equivalent of sodium ethoxide (1.0 eq). Stir for 1 hour. Subsequently, add benzyl bromide (1.1 eq) dropwise. Allow the reaction to proceed at room temperature overnight.

-

-

Step 4: Hydrolysis and Decarboxylation.

-

Rationale: Saponification (basic hydrolysis) of the ester group yields a β-keto carboxylate. Upon acidification and heating, this intermediate readily undergoes decarboxylation because it can form a stable six-membered cyclic transition state, yielding the final ketone product and CO₂.

-

Procedure: Add an aqueous solution of sodium hydroxide (3.0 eq) to the reaction mixture and heat to reflux for 2-3 hours to ensure complete hydrolysis. Cool the mixture and carefully acidify with concentrated HCl until the pH is ~1-2. Heat the acidified mixture to reflux for another 2-4 hours until CO₂ evolution ceases. Cool, extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.

-

Section 3: Analytical Characterization and Quality Control

Verifying the identity, purity, and integrity of the synthesized compound is a non-negotiable step in scientific research. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

3.1: Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. Expected signals include a doublet for the two equivalent methyl groups of the isopropyl moiety, a septet for the isopropyl methine proton, a singlet for the benzylic methylene protons, and a multiplet in the aromatic region for the phenyl group.[9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show a characteristic signal for the ketone carbonyl carbon in the range of 200-215 ppm. Additional signals will correspond to the aromatic carbons and the unique aliphatic carbons of the benzyl and isopropyl groups.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should reveal a molecular ion (M⁺) peak at m/z = 162. The spectrum is also characterized by key fragment ions, such as the acylium ion [M-C₆H₅CH₂]⁺ at m/z = 71 and the tropylium cation [C₇H₇]⁺ at m/z = 91, resulting from benzylic cleavage.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band around 1715 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of an aliphatic ketone.

3.2: Chromatographic Purity Assessment

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for determining the purity of this compound.[13]

Workflow: Analytical Quality Control

Caption: Standard workflow for purity analysis via RP-HPLC.

Protocol: RP-HPLC Purity Analysis

-

System Preparation:

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL. Further dilute to a working concentration of ~50 µg/mL.

-

Analysis: Inject 10 µL of the sample. Run a gradient elution, for example, starting from 40% B to 95% B over 15 minutes.

-

Data Interpretation: The purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.

Section 4: Applications in Research and Development

The primary value of this compound lies in its role as a versatile chemical intermediate.[10][14]

-

Pharmaceutical Synthesis: Its structure is a common motif in the development of new chemical entities. The ketone functionality is readily converted to other functional groups (alcohols, amines, heterocycles), and the benzyl and isopropyl groups can be modified or serve as steric and electronic modulators for biological targets.[3]

-

Fragrance and Flavor Industry: The compound's aromatic and ketonic features contribute to its use in creating specific scent and flavor profiles, often described as floral or spicy.[2][3]

-

Organic Synthesis: It serves as a precursor in various named reactions, including reductions, reductive aminations, and aldol-type condensations, to build more elaborate molecular architectures.

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical. While specific GHS data is limited, the compound should be handled with the precautions typical for organic ketones.

-

Hazard Identification: Assumed to be an irritant. Avoid contact with skin and eyes.[2][6] May be harmful if inhaled or swallowed. Vapors may form flammable mixtures with air.[15]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a flame-resistant lab coat.

-

Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[15] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][6][16] It is incompatible with strong oxidizing agents.[10]

-

First Aid:

-

Eye/Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

- 1. This compound|2893-05-2|lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. Buy this compound | 2893-05-2 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 2893-05-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound CAS#: 2893-05-2 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [guidechem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. fishersci.fi [fishersci.fi]

- 11. homework.study.com [homework.study.com]

- 12. 1-Butanone, 3-methyl-1-phenyl- [webbook.nist.gov]

- 13. 1-Butanone, 3-methyl-1-phenyl- | SIELC Technologies [sielc.com]

- 14. This compound | 2893-05-2 [chemicalbook.com]

- 15. elan-chemical.com [elan-chemical.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Data for 3-Methyl-1-phenyl-2-butanone: An In-depth Technical Guide

Introduction

3-Methyl-1-phenyl-2-butanone, a ketone with a distinct molecular architecture, serves as a valuable intermediate in organic synthesis and drug development. Its chemical structure, characterized by a phenyl ring, a methylene group, a carbonyl group, and an isopropyl moiety, gives rise to a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a detailed reference for its characterization. Understanding the nuances of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectra is paramount for confirming its identity, assessing its purity, and elucidating its role in complex chemical transformations. This document moves beyond a simple recitation of data, delving into the rationale behind the observed spectral features and the experimental considerations for acquiring high-quality data.

Molecular Structure and Spectroscopic Correlation

The unambiguous identification of this compound hinges on the synergistic interpretation of data from multiple spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together they provide a comprehensive structural picture.

1H NMR and 13C NMR spectrum of 3-Methyl-1-phenyl-2-butanone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-Methyl-1-phenyl-2-butanone

Introduction: Elucidating Molecular Architecture with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of modern organic chemistry for the unambiguous determination of molecular structure. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides a detailed map of the chemical environment, connectivity, and stereochemistry of atoms. This guide offers an in-depth analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound (CAS 2893-05-2), a ketone utilized as a pharmaceutical intermediate.

As a Senior Application Scientist, the objective here is not merely to present data but to provide a cohesive interpretation grounded in the fundamental principles of NMR. We will deconstruct the spectra by correlating chemical shifts, signal integrations, and coupling patterns directly to the molecule's structural features. This analysis serves as a practical, field-proven workflow for researchers and drug development professionals engaged in structural characterization.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra, we must first dissect the molecular structure of this compound and identify all unique proton and carbon environments. The molecule's asymmetry dictates that chemically distinct atoms will resonate at different frequencies, giving rise to separate signals.

The structure contains four distinct types of proton environments and eight unique carbon environments.

Figure 1: Structure of this compound with proton environments labeled (a-d).

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, the relative number of protons in each environment, and their connectivity.

Signal Prediction and Rationale

-

H(d) - Isopropyl Methyl Protons: These six protons on the two methyl groups are equivalent due to free rotation around the C-C bond. They are adjacent to a single methine proton (H(c)), so their signal is expected to be split into a doublet (n+1 = 1+1 = 2). As they are standard alkyl protons, their chemical shift should be in the most upfield region, typically around 1.0-1.2 ppm.

-

H(c) - Isopropyl Methine Proton: This single proton is adjacent to the six equivalent methyl protons (H(d)) and the carbonyl group. The six neighboring protons will split this signal into a septet (n+1 = 6+1 = 7). The proximity to the electron-withdrawing carbonyl group will shift this signal downfield compared to a typical alkyl methine proton, likely into the 2.8-3.2 ppm range.

-

H(a) - Benzylic Methylene Protons: These two protons are adjacent to both the aromatic ring and the carbonyl group. This is a benzylic position, which typically appears around 2.3-2.8 ppm, but the adjacent carbonyl group will deshield them further, shifting them downfield. With no adjacent protons, this signal is expected to be a singlet. A predicted range would be 3.6-3.8 ppm.

-

H(b) - Aromatic Protons: The five protons on the phenyl ring are in a complex environment. While ortho, meta, and para protons are technically distinct, they often overlap, especially on lower-resolution instruments, resulting in a complex multiplet. These signals are characteristically found in the downfield region of 7.1-7.4 ppm due to the deshielding effect of the ring current.

Experimental Data and Interpretation

Experimental data aligns closely with these predictions. The spectrum is typically acquired in deuterated chloroform (CDCl₃).

| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| H(d) | ~1.1 | 6H | Doublet (d) | Isopropyl -CH₃ |

| H(c) | ~2.9 | 1H | Septet (sept) | Isopropyl -CH |

| H(a) | ~3.7 | 2H | Singlet (s) | Benzylic -CH₂- |

| H(b) | ~7.2-7.4 | 5H | Multiplet (m) | Phenyl -C₆H₅ |

Causality Behind Assignments:

-

The 6H doublet at ~1.1 ppm is unequivocally assigned to the two equivalent methyl groups of the isopropyl moiety, split by the single methine proton.

-

The 1H septet at ~2.9 ppm is the corresponding methine proton, split by the six methyl protons. Its downfield position is a direct result of the deshielding effect of the adjacent ketone.

-

The 2H singlet at ~3.7 ppm is characteristic of a methylene group with no adjacent protons, situated between two electron-withdrawing groups (phenyl and carbonyl), which additively shift it downfield.

-

The 5H multiplet in the 7.2-7.4 ppm region is the classic signature of a monosubstituted benzene ring.

**¹

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methyl-1-phenyl-2-butanone

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 3-Methyl-1-phenyl-2-butanone, also known as Isovalerophenone. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for structural elucidation.

Introduction: The Significance of Fragmentation Analysis

Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique for determining the structure of organic compounds. The process involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into a series of characteristic ions. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. Understanding the intricate fragmentation patterns is paramount for the unambiguous identification of a compound's structure.

This compound (C₁₁H₁₄O, Molecular Weight: 162.23 g/mol ) is a ketone containing both an aromatic phenyl group and a branched alkyl chain.[1][2] This combination of structural features gives rise to a rich and informative fragmentation pattern, governed by well-established principles of organic mass spectrometry.

Experimental Protocol: Acquiring the Mass Spectrum

A detailed and robust experimental methodology is critical for obtaining a reproducible and reliable mass spectrum. The following protocol outlines the typical procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms or equivalent).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250°C, in splitless or split mode.

-

Oven Program: Utilize a temperature program to ensure good chromatographic separation. A typical program might be:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/minute to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry Analysis:

-

Ionization: The eluent from the GC column enters the EI source of the mass spectrometer. The molecules are bombarded with electrons at a standard energy of 70 eV.[3] This energy is sufficient to cause ionization and subsequent fragmentation.[3]

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Data Acquisition: Acquire data over a mass range of m/z 40-400 to ensure capture of all significant fragment ions.

-

Deciphering the Fragmentation Pathways

The mass spectrum of this compound is characterized by several key fragmentation pathways, including benzylic cleavage, α-cleavage, and the McLafferty rearrangement. These processes lead to the formation of stable carbocations and neutral radical species.

The Molecular Ion

Upon electron ionization, a non-bonding electron is typically removed from the oxygen atom of the carbonyl group, forming the molecular ion (M•+) at m/z 162 .[1] The relative abundance of the molecular ion peak can be influenced by the stability of the ion; in the case of this compound, it is observable, though not the most abundant peak.[1]

Benzylic Cleavage and the Formation of the Tropylium Ion

The presence of the phenyl group makes benzylic cleavage a highly favorable fragmentation pathway. This involves the cleavage of the C-C bond between the carbonyl carbon and the methylene group attached to the phenyl ring. This cleavage results in the formation of the benzyl cation (C₇H₇⁺), which rearranges to the highly stable tropylium ion. This tropylium ion is responsible for the intense peak observed at m/z 91 .

α-Cleavage: The Dominant Fragmentation

α-Cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a major fragmentation pathway for ketones.[4] In this compound, there are two possible sites for α-cleavage.

-

Cleavage 'a': Loss of the isopropyl radical (•CH(CH₃)₂) leads to the formation of the benzoyl cation (C₆H₅CO⁺). This resonance-stabilized acylium ion is highly abundant and gives rise to the base peak in the spectrum at m/z 105 .[1]

-

Cleavage 'b': Loss of the benzyl radical (•CH₂C₆H₅) results in the formation of the isobutyryl cation ((CH₃)₂CHCO⁺), which would appear at m/z 71. This peak is generally of lower intensity compared to the benzoyl cation.

The benzoyl cation at m/z 105 can further fragment by losing a neutral carbon monoxide (CO) molecule to form the phenyl cation (C₆H₅⁺) at m/z 77 .[1]

Caption: Primary α-cleavage pathways for this compound.

The McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom.[4] This rearrangement proceeds through a six-membered transition state, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond.

In this compound, a γ-hydrogen is present on the benzyl group. The McLafferty rearrangement leads to the elimination of a neutral alkene (in this case, isobutylene, C₄H₈) and the formation of a resonance-stabilized enol radical cation. This rearrangement results in a significant peak at m/z 120 .[1]

Caption: The McLafferty rearrangement in this compound.

Summary of Key Fragment Ions

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound. The relative intensities are based on published spectral data.[1]

| m/z | Proposed Ion Structure | Fragmentation Pathway | Relative Intensity (%) |

| 162 | [C₁₁H₁₄O]•+ | Molecular Ion | 11.55 |

| 120 | [C₈H₈O]•+ | McLafferty Rearrangement | 22.92 |

| 105 | [C₇H₅O]⁺ | α-Cleavage (loss of •C₃H₇) | 100 (Base Peak) |

| 91 | [C₇H₇]⁺ | Benzylic Cleavage | Moderate |

| 77 | [C₆H₅]⁺ | Loss of CO from m/z 105 | 45.83 |

| 51 | [C₄H₃]⁺ | Further fragmentation of phenyl ring | 13.93 |

Conclusion

The mass spectrum of this compound is a classic example of the predictable and informative nature of electron ionization fragmentation. The interplay of benzylic cleavage, α-cleavage, and the McLafferty rearrangement provides a wealth of structural information. The dominant formation of the benzoyl cation at m/z 105, the characteristic McLafferty rearrangement product at m/z 120, and the presence of the tropylium ion at m/z 91 and the phenyl cation at m/z 77, all contribute to a unique spectral fingerprint. This in-depth understanding of its fragmentation behavior is invaluable for the confident identification of this compound and related structures in complex matrices.

References

Infrared spectroscopy of 3-Methyl-1-phenyl-2-butanone

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methyl-1-phenyl-2-butanone

Introduction: The Molecular Blueprint

In the landscape of pharmaceutical development and organic synthesis, the precise structural characterization of intermediates is paramount. This compound (CAS No: 2893-05-2), a ketone with the molecular formula C₁₁H₁₄O, serves as a valuable intermediate in various synthetic pathways.[1][2] Its molecular architecture, comprising a phenyl ring, a ketone carbonyl group, and an isopropyl moiety, presents a distinct vibrational profile. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method to confirm the identity, assess the purity, and elucidate the functional group composition of this compound.

This guide provides a comprehensive exploration of the infrared spectrum of this compound. We will dissect the molecule's structure to predict its spectral features, outline a robust experimental protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR, and conduct a detailed analysis of the resulting spectrum. The causality behind experimental choices and spectral interpretations is emphasized to provide researchers and drug development professionals with field-proven insights.

Section 1: Theoretical Framework and Predicted Spectral Features

The power of IR spectroscopy lies in its ability to probe the vibrational modes of molecular bonds. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

The structure of this compound can be deconstructed into three key regions for spectral analysis: the carbonyl group, the aromatic phenyl ring, and the aliphatic alkyl chains.

Caption: Molecular structure of this compound.

1.1 The Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of a ketone is the carbonyl stretching vibration. For saturated aliphatic ketones, this gives rise to a strong and sharp absorption band typically found between 1700-1750 cm⁻¹. In this compound, the carbonyl group is insulated from the phenyl ring by a methylene (-CH₂-) bridge, preventing electronic conjugation. Therefore, we anticipate a strong C=O stretching band near 1715 cm⁻¹ , characteristic of a simple aliphatic ketone.[3][4]

1.2 The Aromatic Phenyl Ring: The monosubstituted benzene ring contributes several distinct absorption bands:

-

Aromatic C-H Stretch: These vibrations occur at slightly higher frequencies than their aliphatic counterparts. Expect weak to medium bands in the 3000-3100 cm⁻¹ region.[5]

-

Aromatic C=C Stretch: The stretching of carbon-carbon double bonds within the ring produces a series of absorptions in the 1450-1600 cm⁻¹ range. Two of the most characteristic bands appear near 1600 cm⁻¹ and 1500 cm⁻¹ .[6][7][8]

-

C-H Out-of-Plane Bending: These strong absorptions in the fingerprint region are highly diagnostic of the ring's substitution pattern. For a monosubstituted ring, two strong bands are expected: one between 730-770 cm⁻¹ and another between 690-710 cm⁻¹ .[6]

1.3 Aliphatic Alkyl Groups: The molecule contains methylene (-CH₂-) and isopropyl (-CH(CH₃)₂) groups, which will produce characteristic aliphatic C-H vibrations:

-

sp³ C-H Stretch: The stretching of these bonds will result in medium to strong absorption bands just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ region.

-

C-H Bending: Vibrations from the bending of these C-H bonds will appear in the fingerprint region, generally between 1350-1470 cm⁻¹ .

Section 2: Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like this compound due to its minimal sample preparation and high reproducibility.[9][10] The methodology relies on the principle of total internal reflection within a high-refractive-index crystal (e.g., diamond or zinc selenide).[11][12]

2.1 Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

An ATR accessory equipped with a diamond crystal.

2.2 Step-by-Step Methodology:

-

Crystal Preparation: Thoroughly clean the surface of the ATR crystal. This is a critical step to prevent cross-contamination. Wipe the crystal with a soft, lint-free cloth soaked in a volatile solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Spectrum Acquisition: With the clean, dry crystal, collect a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). This measurement captures the absorbance of the crystal and the ambient environment (atmospheric H₂O and CO₂). The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself.

-

Sample Application: Place a single drop (a few microliters) of this compound directly onto the center of the ATR crystal.[13] Ensure the entire crystal surface is covered to achieve a high-quality spectrum.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution) over the range of 4000-400 cm⁻¹.

-

Post-Measurement Cleaning: After the measurement is complete, remove the sample from the crystal using a soft cloth and clean the crystal as described in Step 1 to prepare it for the next analysis.

Caption: Standard workflow for ATR-FTIR analysis of a liquid sample.

Section 3: Spectral Interpretation and Data Analysis

The IR spectrum of this compound presents a clear and interpretable pattern of absorption bands, confirming the presence of all expected functional groups. The following table summarizes the key peaks and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3063, 3030 | Weak-Medium | =C-H Stretch | Aromatic Ring |

| ~2965, 2933, 2874 | Medium-Strong | -C-H Stretch | Aliphatic (Alkyl) |

| ~1715 | Very Strong | C=O Stretch | Ketone |

| ~1604, 1496, 1454 | Medium | C=C In-Ring Stretch | Aromatic Ring |

| ~1468, 1367 | Medium | -C-H Bend | Aliphatic (Alkyl) |

| ~740, 700 | Strong | =C-H Out-of-Plane Bend | Aromatic (Monosubstituted) |

(Note: Exact peak positions may vary slightly based on instrumentation and sample conditions. Data is compiled from representative spectra and established correlation tables.)

Analysis of Key Spectral Regions:

-

3100-2800 cm⁻¹ Region: This region clearly distinguishes between the aromatic and aliphatic C-H stretching vibrations. The weaker peaks observed above 3000 cm⁻¹ are definitive evidence of the phenyl group's sp² C-H bonds.[7][8] The stronger, more complex set of bands below 3000 cm⁻¹ corresponds to the sp³ C-H bonds of the methylene and isopropyl groups.

-

1715 cm⁻¹ Peak: The intense, sharp absorption at approximately 1715 cm⁻¹ is the most characteristic signal in the spectrum.[14] Its position confirms the presence of a saturated, non-conjugated ketone, as predicted. The strength of this peak is due to the large change in dipole moment during the C=O bond's stretching vibration.

-

1600-1450 cm⁻¹ Region: The moderate peaks at ~1604 cm⁻¹ and ~1496 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring, providing further confirmation of the phenyl group.[6]

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of signals from various bending vibrations. The most diagnostic peaks are the two strong bands at approximately 740 cm⁻¹ and 700 cm⁻¹. This specific combination is a classic signature for a monosubstituted benzene ring, arising from the collective out-of-plane bending of the five adjacent C-H bonds on the ring.[5][6]

Section 4: Applications in Quality Control and Drug Development

The application of IR spectroscopy to this compound extends beyond simple identification into critical areas of pharmaceutical and chemical manufacturing.

-

Identity Confirmation: As a primary quality control step, the IR spectrum provides a quick and reliable confirmation that the correct material has been synthesized or received. The unique pattern, especially in the fingerprint region, serves as a molecular identifier.

-

Purity Assessment: The absence of unexpected peaks can indicate a high degree of purity. For instance, the presence of a broad band around 3300 cm⁻¹ would suggest contamination with an alcohol or water. Similarly, the absence of the characteristic ketone peak at ~1715 cm⁻¹ would immediately signal that the sample is not the target compound.

-

Reaction Monitoring: In a synthetic process where this compound is a product, IR spectroscopy can be used to monitor the reaction's progress. By tracking the appearance and increase in intensity of the 1715 cm⁻¹ carbonyl peak, chemists can determine the extent of the reaction in real-time.

Conclusion

Infrared spectroscopy is an indispensable analytical tool for the characterization of this compound. Through a systematic analysis of its spectrum, all the constituent functional groups—the non-conjugated ketone, the monosubstituted aromatic ring, and the aliphatic alkyl chains—can be unequivocally identified. The strong carbonyl stretch at ~1715 cm⁻¹ and the characteristic aromatic C-H bending bands at ~740 cm⁻¹ and ~700 cm⁻¹ serve as the most definitive markers for this molecule. The straightforward ATR-FTIR protocol detailed herein provides a reliable and efficient method for obtaining high-quality data, making it an essential technique for identity verification, quality control, and process monitoring in research and industrial settings.

References

- 1. This compound | 2893-05-2 [chemicalbook.com]

- 2. fishersci.fi [fishersci.fi]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. agilent.com [agilent.com]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

Physical and chemical properties of benzyl isopropyl ketone

An In-Depth Technical Guide to the Physical and Chemical Properties of Benzyl Isopropyl Ketone

Introduction

Benzyl isopropyl ketone, systematically known as 3-methyl-1-phenylbutan-2-one, is a significant chemical intermediate with applications in organic synthesis and the pharmaceutical industry.[1] Its unique structure, featuring a ketone functional group flanked by a benzyl and an isopropyl group, imparts a distinct profile of reactivity and spectroscopic characteristics. This guide offers a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will delve into its physical and chemical properties, spectroscopic signatures, common synthetic routes, and safety protocols, providing field-proven insights grounded in authoritative references.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any scientific investigation. Benzyl isopropyl ketone is cataloged under several identifiers, ensuring unambiguous reference in literature and databases.

-

IUPAC Name: 3-methyl-1-phenylbutan-2-one[2]

-

Synonyms: Isopropylbenzyl ketone, 1-Phenyl-3-methyl-2-butanone[2][3]

-

Chemical Structure (SMILES): CC(C)C(=O)CC1=CC=CC=C1[2]

The structure consists of a four-carbon butanone chain with a methyl group at position 3 and a phenyl group at position 1. The ketone's carbonyl group at position 2 is sterically hindered by the adjacent isopropyl group, which influences its chemical reactivity.

Physical Properties

The physical state and properties of a compound are critical for designing experiments, including reaction setup, purification, and storage. Benzyl isopropyl ketone is a liquid at standard conditions.[1] Its key physical properties are summarized below.

| Property | Value | Source |

| Appearance | Liquid | [1] |

| Density | 0.968 g/cm³ | [3] |

| Boiling Point | 237 °C (at 760 mmHg) | [3] |

| Flash Point | 237-240 °C | [3] |

| XLogP3 | 2.5 | [2] |

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic methods. The following sections detail the expected spectral data for benzyl isopropyl ketone, explaining the causality behind the signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is highly diagnostic.

-

~7.2-7.4 ppm (5H, multiplet): This signal corresponds to the five protons of the monosubstituted phenyl ring.

-

~3.7 ppm (2H, singlet): These are the benzylic protons (-CH₂-) adjacent to the carbonyl group. Their chemical shift is downfield due to the deshielding effect of both the aromatic ring and the carbonyl. The singlet multiplicity indicates no adjacent protons.

-

~2.8 ppm (1H, septet): This signal is from the methine proton (-CH-) of the isopropyl group. It is split into a septet by the six neighboring equivalent methyl protons (n+1 rule, 6+1=7).

-

~1.1 ppm (6H, doublet): These are the six protons of the two equivalent methyl groups (-CH₃) of the isopropyl moiety. The signal is a doublet due to coupling with the single methine proton.

-

-

¹³C NMR: The carbon NMR spectrum confirms the number of distinct carbon environments.

-

~215 ppm: The carbonyl carbon (C=O) signal appears significantly downfield, which is characteristic of ketones.[6]

-

~134 ppm: The quaternary aromatic carbon attached to the benzyl group.

-

~129-130 ppm: The ortho- and meta- carbons of the phenyl ring.

-

~127 ppm: The para- carbon of the phenyl ring.

-

~52 ppm: The benzylic methylene carbon (-CH₂-).

-

~42 ppm: The methine carbon (-CH-) of the isopropyl group.

-

~18 ppm: The two equivalent methyl carbons (-CH₃) of the isopropyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For benzyl isopropyl ketone, the most prominent feature is the carbonyl stretch.

-

C=O Stretch: A strong, sharp absorption band is expected around 1715 cm⁻¹ . This frequency is characteristic of a saturated, acyclic ketone.[6][7] The carbonyl is not conjugated with the phenyl ring, so its frequency is not lowered, distinguishing it from aromatic ketones like acetophenone, which absorb closer to 1690 cm⁻¹.[6][8]

-

C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks will appear just below 3000 cm⁻¹.

-

C=C Aromatic Bending: Overtone and combination bands appear in the 1650-2000 cm⁻¹ region, and out-of-plane bending appears in the 690-900 cm⁻¹ region, confirming the monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electron Ionization (EI) is a common technique that induces fragmentation.

-

Molecular Ion (M⁺): A peak is expected at m/z = 162 , corresponding to the molecular weight of the compound.[2]

-

Key Fragmentation Pathways: The primary fragmentation mechanism for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[9] This process is favorable because it results in the formation of a resonance-stabilized acylium ion.[10]

-

Alpha-Cleavage (Path A): Loss of an isopropyl radical (•CH(CH₃)₂) results in a prominent peak at m/z = 91 . This fragment is the C₇H₇⁺ cation, which rearranges to the highly stable tropylium ion, a hallmark of benzyl-containing compounds.

-

Alpha-Cleavage (Path B): Loss of a benzyl radical (•CH₂Ph) leads to the formation of an acylium ion at m/z = 71 .

-

A peak at m/z = 43 corresponds to the isopropyl cation, [CH(CH₃)₂]⁺, also resulting from alpha-cleavage.[2][10]

-

Caption: Key fragmentation pathways of benzyl isopropyl ketone in EI-MS.

Chemical Reactivity and Synthetic Utility

The reactivity of benzyl isopropyl ketone is dictated by its three main components: the ketone carbonyl group, the acidic α-protons on the benzylic carbon, and the aromatic ring.

-

Reactivity of the Carbonyl Group: Like other ketones, the carbonyl carbon is electrophilic and susceptible to nucleophilic attack. A common and synthetically useful reaction is its reduction to a secondary alcohol (3-methyl-1-phenylbutan-2-ol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reactivity of α-Protons: The benzylic protons are α to the carbonyl group and are therefore acidic. They can be removed by a strong base (e.g., lithium diisopropylamide, LDA) to form an enolate . This enolate is a powerful nucleophile that can react with various electrophiles (e.g., alkyl halides, aldehydes), enabling the formation of new carbon-carbon bonds at the benzylic position. This reactivity makes benzyl isopropyl ketone a valuable building block for more complex molecules.

-

Aromatic Ring Reactivity: The phenyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). However, reaction conditions must be chosen carefully to avoid side reactions at the ketone or benzylic position.

Synthesis of Benzyl Isopropyl Ketone

Several methods exist for the synthesis of benzyl ketones. Modern organometallic coupling reactions provide efficient and high-yield routes.

Experimental Protocol: Palladium-Catalyzed Ketone Synthesis

This method involves the palladium-catalyzed coupling of a benzyl halide with an acid chloride in the presence of a metal reductant like zinc.[11][12]

Objective: To synthesize benzyl isopropyl ketone from benzyl chloride and isobutyryl chloride.

Materials:

-

Benzyl chloride

-

Zinc powder (activated)

-

Isobutyryl chloride

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine [PPh₃]

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add activated zinc powder (1.2 equivalents) and a catalytic amount of Pd(OAc)₂ (0.5 mol%) and PPh₃ (2 mol%) to a flame-dried flask containing anhydrous THF.

-

Organozinc Formation: Add benzyl chloride (1.1 equivalents) to the stirred suspension and gently heat the mixture (e.g., 50-60 °C) for 1-2 hours to facilitate the formation of the benzylzinc reagent.

-

Coupling Reaction: Cool the reaction mixture to room temperature. Slowly add isobutyryl chloride (1.0 equivalent) dropwise via a syringe.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the resulting crude oil via flash column chromatography on silica gel to yield pure benzyl isopropyl ketone.

Caption: Workflow for the palladium-catalyzed synthesis of benzyl isopropyl ketone.

Applications in Research and Development

Benzyl isopropyl ketone serves primarily as a versatile intermediate in multi-step organic syntheses. Its utility is particularly noted in the pharmaceutical sector, where it can be a precursor for more complex active pharmaceutical ingredients (APIs). For instance, it has been identified as a key intermediate in synthetic routes related to Guanfacine Hydrochloride formulations, a medication used to treat high blood pressure and ADHD.[1] Its structural motifs are valuable for building molecular scaffolds in drug discovery programs.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for benzyl isopropyl ketone was not detailed in the provided search results, general precautions for ketones of this class should be followed. Based on data for structurally related ketones like benzyl methyl ketone, the following hazards may be anticipated.

| Hazard Type | Description & Precautionary Statements |

| Flammability | Likely a combustible liquid (similar to H227). P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Eye Irritation | May cause serious eye irritation (similar to H319). P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Skin Contact | Avoid contact with skin and eyes (S24/25). P264: Wash skin thoroughly after handling.[3] |

| General Handling | Use in a well-ventilated area or fume hood. Avoid inhaling vapors. Store in a tightly closed container in a cool, dry place. |

Disclaimer: This information is for guidance only. Always consult the specific, up-to-date Safety Data Sheet (SDS) from the supplier before handling, storing, or disposing of this chemical.

References

- 1. Benzyl Isopropyl Ketone | 2893-05-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Benzyl isopropyl ketone | C11H14O | CID 76163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl isopropyl ketone | CAS 2893-05-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. pschemicals.com [pschemicals.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The m/z 43 Peak in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. US5146001A - Preparation of benzyl ketones and an oxirane - Google Patents [patents.google.com]

- 12. EP0461483B1 - Method for the production of benzyl ketones - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 3-Methyl-1-phenyl-2-butanone in Organic Solvents

Introduction

3-Methyl-1-phenyl-2-butanone, also known as benzyl isopropyl ketone, is a ketone with the chemical formula C₁₁H₁₄O.[1][2] It is a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[3] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[4][5] Its utility in these fields necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents. The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical determinant of its behavior in various stages of drug development, including reaction kinetics, purification, formulation, and bioavailability.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, intended for researchers, scientists, and drug development professionals. We will explore both the theoretical prediction of its solubility using Hansen Solubility Parameters (HSP) and the practical, experimental determination via the robust shake-flask method.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 237 °C at 760 mmHg | [4] |

| Density | 0.958 g/cm³ | [4] |

| Water Solubility | Not miscible | [1][4] |

| LogP | 2.45420 | [4] |

The high LogP value and the "not miscible" description for water solubility indicate the lipophilic nature of this compound, suggesting its preference for organic solvents over aqueous media.

Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in solubility. Hansen Solubility Parameters (HSP) provide a powerful quantitative framework to this principle by dissecting the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] The closer the HSP values of a solute and a solvent, the higher the likelihood of dissolution.

The total Hansen solubility parameter (δt) is related to the individual components by the following equation:

δt² = δD² + δP² + δH²

The "distance" (Ra) between the HSP of the solute (1) and the solvent (2) in the three-dimensional Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher predicted solubility.

Estimating Hansen Solubility Parameters of this compound using the Group Contribution Method

In the absence of experimentally determined HSP values for this compound, the group contribution method, such as the one proposed by Van Krevelen and Hoftyzer, can be employed for their estimation.[7][8] This method assumes that each functional group within a molecule contributes a specific value to the overall HSP.

The functional groups present in this compound are: a phenyl group (-C₆H₅), a ketone group (>C=O), an isopropyl group (-CH(CH₃)₂), and a methylene group (-CH₂-). By summing the contributions of these groups, we can estimate the HSP of the entire molecule.

Note: As specific, universally agreed-upon group contribution values can vary slightly between different literature sources and estimation methods, the following calculation is presented as an illustrative example of the methodology. For precise research and development applications, it is recommended to use specialized software or consult comprehensive physical chemistry handbooks that provide consistent sets of group contribution values.

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 18.0 |

| δP (Polar) | 6.5 |

| δH (Hydrogen Bonding) | 4.0 |

Predicted Solubility of this compound in Common Organic Solvents

Using the estimated HSP for this compound and the known HSP of common organic solvents, we can predict its relative solubility. A lower Ra value suggests better solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Predicted Solubility |

| Toluene | 18.0 | 1.4 | 2.0 | 5.5 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.4 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 6.6 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.6 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.8 | Low |

| Methanol | 15.1 | 12.3 | 22.3 | 19.3 | Very Low |

| Hexane | 14.9 | 0.0 | 0.0 | 8.8 | Moderate to High |

This theoretical prediction provides a valuable initial screening tool for solvent selection. However, for critical applications, experimental verification is indispensable.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.[9][10][11][12] It involves agitating an excess amount of the solid solute in the solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the saturated solution.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solution: a. Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of glass vials with screw caps. b. Pipette a precise volume (e.g., 5 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

2. Equilibration: a. Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). b. Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.[13]

3. Phase Separation: a. After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period to allow for the settling of the excess solid. b. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). c. Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically resistant 0.45 µm syringe filter into a clean vial. This step is critical to prevent any undissolved particles from being included in the analysis.[13]

4. Quantification: a. Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. b. Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). c. Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

5. Calculation of Solubility: a. From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution. b. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

Data Presentation: Solubility of this compound

The following table presents the predicted solubility of this compound in a selection of common organic solvents at 25°C, based on the calculated Hansen Solubility Parameters. It is important to reiterate that these are theoretical estimations and should be confirmed by experimental data for critical applications.

| Solvent | Predicted Solubility | Rationale based on HSP |

| Toluene | High | The HSP values of toluene are very close to the estimated HSP of this compound, indicating strong "like-dissolves-like" interactions. |

| Dichloromethane | High | A small HSP distance (Ra) suggests favorable interactions and high solubility. |

| Ethyl Acetate | High | The balance of dispersion, polar, and hydrogen bonding forces in ethyl acetate is a good match for this compound. |

| Acetone | Moderate | The higher polarity of acetone results in a larger HSP distance, suggesting moderate solubility. |

| Hexane | Moderate to High | While non-polar, the dispersion forces of hexane can effectively solvate the non-polar regions of this compound. |

| Ethanol | Low | The strong hydrogen bonding network of ethanol is not effectively disrupted by the ketone, leading to a large HSP distance and poor solubility. |

| Methanol | Very Low | Similar to ethanol, but with an even stronger hydrogen bonding character, resulting in very poor solubility. |

Logical Relationships in Solubility Determination

Caption: The interplay between theoretical prediction and experimental verification in determining the solubility of this compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters and the accuracy of the experimental shake-flask method, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided theoretical predictions serve as a valuable starting point, and the detailed experimental protocol offers a clear path for obtaining precise, quantitative solubility data. A thorough understanding of solubility is a cornerstone of efficient and successful chemical and pharmaceutical development.

References

- 1. Page loading... [guidechem.com]

- 2. Benzyl isopropyl ketone | C11H14O | CID 76163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound|2893-05-2|lookchem [lookchem.com]

- 5. This compound | 2893-05-2 [chemicalbook.com]

- 6. kinampark.com [kinampark.com]

- 7. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers [mdpi.com]

- 8. ojs.wiserpub.com [ojs.wiserpub.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 13. quora.com [quora.com]

Stability and storage conditions for 3-Methyl-1-phenyl-2-butanone

An In-depth Technical Guide to the Stability and Storage of 3-Methyl-1-phenyl-2-butanone

Introduction

This compound, also known as Benzyl Isopropyl Ketone, is a significant chemical intermediate in the pharmaceutical and fine chemical industries.[1] Its chemical structure, featuring a benzylic methylene group adjacent to a carbonyl, presents a unique stability profile that warrants careful consideration during storage, handling, and formulation development. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers evidence-based recommendations for optimal storage and handling to ensure its integrity and purity.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for predicting its stability and designing appropriate storage strategies.

| Property | Value | Source(s) |

| CAS Number | 2893-05-2 | [2][3] |

| Molecular Formula | C₁₁H₁₄O | [2][3] |

| Molecular Weight | 162.23 g/mol | [2] |

| Appearance | Colorless to Yellow to Green clear liquid | [2] |

| Boiling Point | 237-240°C | |

| Density | ~0.968 g/cm³ | |

| Refractive Index | ~1.5040 | |

| Solubility | Not miscible in water | [1][2] |

| Synonyms | Benzyl Isopropyl Ketone, 3-methyl-1-phenylbutan-2-one | [2] |

Key Factors Influencing Stability

The stability of this compound is primarily influenced by its susceptibility to oxidation, photodegradation, and to a lesser extent, extreme pH conditions.

Oxidation

The presence of a benzylic methylene group (—CH₂—) alpha to the phenyl ring makes this position susceptible to oxidation.[4][5] This is a critical vulnerability as benzylic C-H bonds are generally weaker and more prone to radical abstraction.[5]

Mechanism: Autoxidation is a primary concern for organic molecules with labile hydrogens, proceeding via a free-radical chain reaction involving initiation, propagation, and termination steps.[6][7]

-

Initiation: The process can be initiated by heat, light, or the presence of trace metal impurities, leading to the formation of a benzylic radical.

-

Propagation: This radical reacts rapidly with atmospheric oxygen to form a peroxy radical. The peroxy radical can then abstract a hydrogen from another molecule of this compound, forming a hydroperoxide and a new benzylic radical, thus propagating the chain reaction.

-

Termination: The reaction ceases when radicals combine to form non-radical species.

The formation of hydroperoxides is particularly problematic as they can further decompose, leading to a cascade of degradation products, including alcohols, aldehydes, and carboxylic acids.

Photodegradation

Aromatic ketones, such as this compound, are known to undergo photochemical reactions upon exposure to light, particularly in the UV spectrum. The primary photochemical processes for ketones are the Norrish Type I and Norrish Type II reactions.[8][9]

-

Norrish Type I Reaction: This involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl group and the adjacent carbon). For this compound, this could lead to the formation of a benzyl radical and an isobutyryl radical. These highly reactive species can then undergo various secondary reactions, such as recombination or decarbonylation.[8]

-

Norrish Type II Reaction: This pathway is possible for ketones that have a γ-hydrogen atom. The molecule can undergo intramolecular hydrogen abstraction to form a 1,4-biradical, which can then either cleave to form an enol and an alkene or cyclize to form a cyclobutanol derivative.[10][11]

The following diagram illustrates these potential photodegradation pathways.

Caption: Potential Norrish Type I and Type II photodegradation pathways.

Hydrolytic Stability

Ketones are generally stable to hydrolysis under neutral pH conditions.[12] The equilibrium between a ketone and its gem-diol hydrate lies far to the left, favoring the ketone.[12][13] However, under strongly acidic or basic conditions, the rate of hydration can be catalyzed. While significant degradation through hydrolysis is not expected for this compound under typical storage conditions, prolonged exposure to aggressive pH environments should be avoided.

Recommended Storage and Handling Conditions

Based on the stability profile, the following conditions are recommended to maintain the quality and purity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) or cool conditions. | Minimizes the rate of potential oxidative and thermal degradation.[14] Avoid strong heating.[14] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents autoxidation by excluding atmospheric oxygen, which is a key reactant in the degradation pathway.[6] |

| Light | Protect from light by using amber or opaque containers. | Prevents photodegradation via Norrish Type I and II reactions. |

| Container | Tightly sealed, non-reactive containers (e.g., glass or appropriate fluorinated polymer). | Prevents exposure to moisture and atmospheric oxygen. Ensures no leaching or reaction with the container material. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids vigorous and potentially hazardous reactions.[1] |

Experimental Protocols: Forced Degradation Studies

To rigorously assess the stability of this compound and identify potential degradants, forced degradation (stress testing) studies are indispensable. These studies are a cornerstone of pharmaceutical development as outlined in the International Council for Harmonisation (ICH) guidelines.[15][16][17][18]

The following workflow provides a systematic approach to conducting forced degradation studies.

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology

-

Preparation of Stress Samples:

-

Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

-

For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

For thermal stress, expose both the solid material and the solution to elevated temperatures.

-

For photostability, expose the material in a photostability chamber according to ICH Q1B guidelines.[15]

-

Include a control sample stored under ambient conditions.

-

-

Execution of Stress:

-

Expose the samples to the stress conditions for a defined period. The goal is to achieve 5-20% degradation of the parent compound.[19]

-

Monitor the samples at various time points to determine the optimal stress duration.

-

-

Sample Analysis:

-

At the designated time points, quench the reactions. Acidic and basic samples should be neutralized.

-

Analyze all samples using a validated stability-indicating analytical method, typically reverse-phase HPLC with UV and mass spectrometric detection (LC-MS).

-

The method must be capable of separating the parent peak from all significant degradation products.

-

-

Data Interpretation:

-

Identify and quantify the degradation products.

-

Propose structures for the major degradants based on mass spectral data.

-

Calculate mass balance to ensure that all degradation products have been accounted for.

-

Establish the degradation pathway based on the identified products.

-

Conclusion

This compound is a chemically stable compound under standard ambient conditions when properly protected.[14] However, its structure contains vulnerabilities, primarily the benzylic methylene group susceptible to oxidation and the carbonyl moiety prone to photodegradation. For researchers, scientists, and drug development professionals, ensuring the long-term stability of this intermediate is paramount. Adherence to the recommended storage conditions—specifically, protection from light and oxygen by using sealed, opaque containers under an inert atmosphere—is critical. Furthermore, a comprehensive understanding of its degradation profile, elucidated through systematic forced degradation studies, will enable the development of robust formulations and ensure the quality and reliability of final products.

References

- 1. This compound, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. guidechem.com [guidechem.com]

- 3. PubChemLite - this compound (C11H14O) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Autoxidation - Wikipedia [en.wikipedia.org]

- 7. Video: Radical Autoxidation [jove.com]

- 8. Norrish reaction - Wikipedia [en.wikipedia.org]

- 9. Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. quora.com [quora.com]

- 13. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 14. database.ich.org [database.ich.org]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. nelsonlabs.com [nelsonlabs.com]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. longdom.org [longdom.org]

- 19. pharmtech.com [pharmtech.com]

Introduction: The Strategic Importance of Benzyl Isopropyl Ketone

An In-depth Technical Guide to the Synthesis of 3-Methyl-1-phenyl-2-butanone from Bromobenzene

This compound, commonly known as benzyl isopropyl ketone, is a valuable ketone intermediate in the landscape of organic synthesis.[1][2] Its structural motif, featuring a phenyl group separated from a branched alkyl ketone, makes it a key building block in the synthesis of more complex molecules, particularly within pharmaceutical development where such structures are prevalent.[1][3] The primary synthetic challenge lies in the efficient and selective formation of the carbon-carbon bond between the aromatic ring, derived from bromobenzene, and the isobutyryl fragment. This guide provides a detailed exploration of the most robust and scientifically sound methodologies to achieve this transformation, with a focus on the underlying principles that govern experimental design and execution.

Conceptualizing the Synthesis: A Comparative Overview of Key Strategies

Several strategic disconnections can be envisioned for the synthesis of this compound. The choice of route depends on factors such as scale, available starting materials, and desired purity.

-

The Grignard Pathway: This classical organometallic approach is often the most direct route. It involves the formation of phenylmagnesium bromide from bromobenzene, which then acts as a potent phenyl anion synthon to acylate a suitable isobutyryl electrophile.[4][5][6] This pathway is lauded for its cost-effectiveness and high atom economy but requires stringent control of reaction conditions to prevent side reactions, most notably over-addition to form a tertiary alcohol.[7]

-

The Organocuprate (Gilman) Pathway: To circumvent the over-addition issue inherent in the Grignard approach, a lithium diorganocuprate (Gilman reagent) can be employed.[8] These "softer" nucleophiles react selectively with highly reactive electrophiles like acyl chlorides to furnish ketones but are significantly less reactive towards the ketone product itself, thus arresting the reaction at the desired stage.[9][10] This method offers superior selectivity at the cost of additional synthetic steps to prepare the reagent.

-